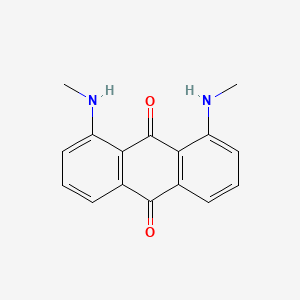
9,10-Anthracenedione, 1,8-bis(methylamino)-
Cat. No. B8672867
Key on ui cas rn:
60316-43-0
M. Wt: 266.29 g/mol
InChI Key: WBNXSOGPMIRTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04304725
Procedure details


subjecting 1,5-dinitro-anthraquinone or 1,8-dinitroanthraquinone or their mixtures thereof or mixtures of nitration residues of 1-nitro-anthraquinone, 1,5-dinitro-anthraquinone, 1,6-dinitro-anthraquinone, 1,7-dinitro-anthraquinone and 1,8-dinitro-anthraquinone to aminolysis with methylamine to give 1,5-dimethylaminoanthraquinone or 1,8-dimethylaminoanthraquinone or their mixtures or corresponding mixtures of dimethylamino residues;









Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1C2C(=O)C3C(=C([N+]([O-])=O)C=CC=3)C(=O)C=2C=CC=1)([O-])=O.[N+]([C:26]1[C:39]2[C:38](=[O:40])[C:37]3[C:32](=[CH:33][CH:34]=[CH:35][C:36]=3[N+:41]([O-])=O)[C:31](=[O:44])[C:30]=2[CH:29]=[CH:28][CH:27]=1)([O-])=O.[N+]([C:48]1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1)([O-])=O.[N+:64]([C:67]1[C:80]2[C:79](=[O:81])[C:78]3[C:73](=[CH:74][C:75]([N+]([O-])=O)=[CH:76][CH:77]=3)[C:72](=[O:85])[C:71]=2[CH:70]=[CH:69][CH:68]=1)([O-])=O.[N+]([C:89]1C2C(=O)C3C(=CC=C([N+]([O-])=O)C=3)C(=O)C=2C=CC=1)([O-])=O.[CH3:108][NH2:109]>>[CH3:4][NH:1][C:29]1[C:30]2[C:31](=[O:44])[C:32]3[C:37](=[C:36]([NH:41][CH3:48])[CH:35]=[CH:34][CH:33]=3)[C:38](=[O:40])[C:39]=2[CH:26]=[CH:27][CH:28]=1.[CH3:108][NH:109][C:77]1[C:78]2[C:79](=[O:81])[C:80]3[C:71](=[CH:70][CH:69]=[CH:68][C:67]=3[NH:64][CH3:89])[C:72](=[O:85])[C:73]=2[CH:74]=[CH:75][CH:76]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)[N+](=O)[O-])=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)[N+](=O)[O-])=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)[N+](=O)[O-])=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C3=CC(=CC=C3C(C12)=O)[N+](=O)[O-])=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=C(C=C3C(C12)=O)[N+](=O)[O-])=O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)[N+](=O)[O-])=O
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)NC)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)NC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04304725
Procedure details


subjecting 1,5-dinitro-anthraquinone or 1,8-dinitroanthraquinone or their mixtures thereof or mixtures of nitration residues of 1-nitro-anthraquinone, 1,5-dinitro-anthraquinone, 1,6-dinitro-anthraquinone, 1,7-dinitro-anthraquinone and 1,8-dinitro-anthraquinone to aminolysis with methylamine to give 1,5-dimethylaminoanthraquinone or 1,8-dimethylaminoanthraquinone or their mixtures or corresponding mixtures of dimethylamino residues;









Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1C2C(=O)C3C(=C([N+]([O-])=O)C=CC=3)C(=O)C=2C=CC=1)([O-])=O.[N+]([C:26]1[C:39]2[C:38](=[O:40])[C:37]3[C:32](=[CH:33][CH:34]=[CH:35][C:36]=3[N+:41]([O-])=O)[C:31](=[O:44])[C:30]=2[CH:29]=[CH:28][CH:27]=1)([O-])=O.[N+]([C:48]1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1)([O-])=O.[N+:64]([C:67]1[C:80]2[C:79](=[O:81])[C:78]3[C:73](=[CH:74][C:75]([N+]([O-])=O)=[CH:76][CH:77]=3)[C:72](=[O:85])[C:71]=2[CH:70]=[CH:69][CH:68]=1)([O-])=O.[N+]([C:89]1C2C(=O)C3C(=CC=C([N+]([O-])=O)C=3)C(=O)C=2C=CC=1)([O-])=O.[CH3:108][NH2:109]>>[CH3:4][NH:1][C:29]1[C:30]2[C:31](=[O:44])[C:32]3[C:37](=[C:36]([NH:41][CH3:48])[CH:35]=[CH:34][CH:33]=3)[C:38](=[O:40])[C:39]=2[CH:26]=[CH:27][CH:28]=1.[CH3:108][NH:109][C:77]1[C:78]2[C:79](=[O:81])[C:80]3[C:71](=[CH:70][CH:69]=[CH:68][C:67]=3[NH:64][CH3:89])[C:72](=[O:85])[C:73]=2[CH:74]=[CH:75][CH:76]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)[N+](=O)[O-])=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)[N+](=O)[O-])=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC=C3C(C12)=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)[N+](=O)[O-])=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C3=CC(=CC=C3C(C12)=O)[N+](=O)[O-])=O
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=C(C=C3C(C12)=O)[N+](=O)[O-])=O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)[N+](=O)[O-])=O
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)NC)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC1=CC=CC=2C(C3=CC=CC(=C3C(C12)=O)NC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
